4-Chloro-2,6-dimethoxyaniline
Description
Overview of Substituted Anilines in Contemporary Chemical Research
Substituted anilines, which are derivatives of aniline (B41778), are a cornerstone in modern chemical research and industry. google.comgoogle.com Their utility stems from the versatile reactivity of the amino group and the aromatic ring, which can be tailored by the nature and position of various substituents. google.com These compounds serve as crucial intermediates and building blocks in the synthesis of a vast array of organic molecules.
In the pharmaceutical sector, the aniline scaffold is a common feature in many drug molecules, contributing to their biological activity. Medicinal chemists often modify the substituents on the aniline ring to fine-tune the pharmacological properties of a compound, such as its efficacy and metabolic stability. Furthermore, substituted anilines are pivotal in the production of agrochemicals, including herbicides and pesticides. They are also integral to the dye and pigment industry, where they are used to create a wide spectrum of colors. The development of new and efficient methods for the synthesis of substituted anilines remains an active area of research, with a focus on achieving specific substitution patterns that are otherwise difficult to access. google.com
Contextualizing 4-Chloro-2,6-dimethoxyaniline within Aromatic Amine Chemistry and its Stereochemical Implications
This compound is a distinct molecule within the broader class of aromatic amines. Its structure is characterized by a chlorine atom at the 4-position and two methoxy (B1213986) groups at the 2- and 6-positions of the aniline ring. This specific arrangement of substituents has significant implications for its chemical behavior and reactivity.
The electronic properties of the substituents play a crucial role. The methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution. Conversely, the chlorine atom is an electron-withdrawing group. The interplay of these opposing electronic effects, along with the steric hindrance provided by the two methoxy groups flanking the amine, governs the regioselectivity of its reactions.
From a stereochemical perspective, the presence of bulky substituents at the 2- and 6-positions ortho to the amino group can lead to restricted rotation around the carbon-nitrogen bond. This phenomenon, known as atropisomerism, can result in the existence of stable, non-interconvertible stereoisomers if the rotational barrier is sufficiently high. While specific studies on the atropisomerism of this compound are not widely documented, the structural motif suggests that this is a potential area for stereochemical investigation. The planarity of the aniline system and the potential for non-planar conformations due to steric strain are key aspects of its three-dimensional structure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₀ClNO₂ |
| Molecular Weight | 187.62 g/mol |
| Appearance | Light yellow liquid |
| 1H NMR (300 MHz, CDCl₃) | δ=6.52 (s, 2H), 3.83 (s, 6H) |
This data is derived from patent literature. google.com
Rationale for Comprehensive Academic Investigation into this compound
The primary rationale for a thorough investigation of this compound lies in its utility as a specialized building block in organic synthesis. Patent literature has demonstrated its role as a key intermediate in the synthesis of novel sulfonylurea derivatives. Sulfonylureas are a class of compounds with significant pharmacological importance. The synthesis described in these patents involves reacting this compound with other chemical entities to construct more complex molecules with potential therapeutic applications.
The unique substitution pattern of this compound offers a specific combination of steric and electronic properties that can be exploited to achieve desired synthetic outcomes. A deeper academic investigation would likely uncover new synthetic methodologies and expand its application in creating diverse molecular architectures. Furthermore, a detailed study of its reactivity, spectroscopic properties, and potential stereoisomerism would provide valuable data for the broader chemical community. The limited availability of public research on this compound suggests that it is an underexplored area with the potential for new discoveries in synthetic and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,6-dimethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWENQFHWRUHAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563280 | |
| Record name | 4-Chloro-2,6-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917868-10-1 | |
| Record name | 4-Chloro-2,6-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Optimization for 4 Chloro 2,6 Dimethoxyaniline
Exploration of Direct and Indirect Synthesis Routes to 4-Chloro-2,6-dimethoxyaniline
The synthesis of this compound can be achieved through both direct and indirect pathways, each with distinct advantages and challenges. These routes include the catalytic reduction of a nitrobenzene (B124822) precursor and multi-step conversions involving strategic functionalization.
Catalytic Reduction Strategies from Nitrobenzene Precursors (e.g., 4-Chloro-2,6-dimethoxynitrobenzene)
A primary and efficient method for synthesizing anilines is the catalytic reduction of the corresponding nitroaromatic compounds. guidechem.com For the synthesis of this compound, this involves the reduction of 4-chloro-2,6-dimethoxynitrobenzene. This direct conversion of the nitro group to an amine is often favored due to its high atom economy.
Catalytic hydrogenation is a widely employed technique for this transformation, utilizing hydrogen gas in the presence of a metal catalyst. guidechem.com Common catalysts for this purpose include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). commonorganicchemistry.com The reaction conditions, such as temperature, pressure, and solvent, are crucial for achieving high yields and selectivity, minimizing side reactions like dehalogenation.
For the related compound, 4-chloro-2,5-dimethoxyaniline (B1194742), the catalytic reduction of its nitro precursor is well-documented. google.com Industrial processes often utilize a modified platinum-on-carbon catalyst at elevated temperatures (80-110°C) and pressures (5-50 atmospheres) in an aromatic solvent like xylene. google.comgoogle.com The addition of a compound to maintain a pH of 8-10 and an aliphatic amine co-catalyst can enhance reaction efficiency. google.com A similar approach using a supported nickel catalyst in ethanol (B145695) has also been reported to improve yield and reduce environmental impact.
A study on the synthesis of 2,6-dimethoxyaniline (B1294893) from 2,6-dimethoxynitrobenzene demonstrated the effectiveness of Pd/C catalyst at room temperature and a relatively low hydrogen pressure of 1.0 MPa, achieving an 80% yield. guidechem.com This suggests that similar mild conditions could potentially be applied to the synthesis of this compound from its nitro precursor.
| Precursor | Catalyst | Reducing Agent | Solvent | Temperature | Pressure | Yield | Reference |
| 4-Chloro-2,5-dimethoxy-1-nitrobenzene | Platinum-on-carbon | Hydrogen | Xylene | 80-110 °C | 5-50 atm | High | google.com |
| 4-Chloro-2,5-dimethoxy-1-nitrobenzene | Supported Nickel | Hydrogen | Ethanol | Not specified | Not specified | High | |
| 2,6-Dimethoxynitrobenzene | Pd/C (2% w/w) | Hydrogen | Anhydrous Ethanol | Room Temp. | 1.0 MPa | 80% | guidechem.com |
| 4-Chloro-2,5-dimethoxy nitrobenzene | Supported metal activated carbon | Hydrogen | Methanol | 70-80 °C | 0.3-1.0 MPa | 99.1% | chemicalbook.com |
| 2,5-Dimethoxy-4-chloro-nitrobenzene | Zinc powder | - | Ethanol/Water | Not specified | Not specified | 91.45% | researchgate.net |
Multi-Step Conversions and Strategic Functionalization Approaches
An alternative to the direct reduction of a pre-functionalized nitrobenzene is a multi-step synthesis that introduces the chloro and amino functionalities in separate steps. A common strategy involves the chlorination of a suitable aniline (B41778) precursor.
For the analogous compound, 2-chloro-4,6-dimethoxyaniline (B26236), a method starting from 4,6-dimethoxyaniline hydrochloride has been described. This process involves the direct chlorination of the ammonium (B1175870) salt with a chlorinating agent like chlorine gas or sulfuryl chloride in a solvent such as dichloromethane (B109758) at low temperatures (0–10°C). The ammonium salt deactivates the aromatic ring, directing the electrophilic chlorination to the desired position. A similar approach is detailed in a patent for the preparation of 4-chloro-2,6-dialkylanilines, where the ammonium salt of a 2,6-dialkylaniline is reacted with a chlorinating agent. google.com
Another multi-step approach could start from a more readily available benzene (B151609) derivative. For instance, a sequence beginning with 1,3-dimethoxybenzene (B93181) could involve nitration to introduce the nitro group, followed by chlorination, and finally reduction of the nitro group to the amine. The synthesis of 2-chloro-4,6-dimethoxyaniline has been reported via a nitration-reduction-chlorination sequence starting from 1,3-dimethoxybenzene.
A method for the synthesis of 4-chloro-2,5-dimethoxyaniline involves the N-acetylation of 2,5-dimethoxyaniline (B66101) to protect the amine group, followed by electrophilic aromatic chlorination, and subsequent deprotection via hydrolysis.
| Starting Material | Key Steps | Reagents | Notes | Reference |
| 4,6-Dimethoxyaniline Hydrochloride | Chlorination | Chlorine gas or Sulfuryl chloride | Synthesis of the analogous 2-chloro-4,6-dimethoxyaniline | |
| 2,6-Dialkylaniline Ammonium Salt | Chlorination | Chlorinating agent | General method for 4-chloro-2,6-dialkylanilines | google.com |
| 1,3-Dimethoxybenzene | Nitration, Reduction, Chlorination | Nitric acid/Sulfuric acid, Pd/C, POCl₃ or NCS | Synthesis of the analogous 2-chloro-4,6-dimethoxyaniline | |
| 2,5-Dimethoxyaniline | Acetylation, Chlorination, Deprotection | Acetic anhydride, Cl₂ or SO₂Cl₂, Acid/Base | Synthesis of the analogous 4-chloro-2,5-dimethoxyaniline |
Development of Novel Synthetic Pathways for this compound
Research into novel synthetic pathways for substituted anilines is ongoing, with a focus on improving efficiency, selectivity, and sustainability. While specific novel pathways for this compound are not extensively documented, developments in related areas offer potential avenues for exploration.
One area of development is the use of alternative reducing agents to replace hydrogen gas. For example, hydrazine (B178648) hydrate (B1144303) has been used with a supported nickel catalyst for the reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379).
Another emerging area is the application of photoredox catalysis for C-H functionalization. A study on the C-H chlorination of anilines utilized a photoredox/organo co-catalysis system with N-chlorosuccinimide (NCS) as the chlorine source. rsc.org This method could potentially be adapted for the direct chlorination of 2,6-dimethoxyaniline.
Design and Evaluation of Catalyst Systems for this compound Synthesis
The choice of catalyst is paramount in the synthesis of this compound, particularly in the catalytic reduction of the nitrobenzene precursor. Both heterogeneous and homogeneous catalysts have been explored for similar transformations.
Heterogeneous Catalysis (e.g., Pd/C)
Heterogeneous catalysts are widely favored in industrial applications due to their ease of separation from the reaction mixture and potential for recycling. mdpi.com Palladium on carbon (Pd/C) is a versatile and common catalyst for the hydrogenation of nitro groups to amines. commonorganicchemistry.com
The efficiency of Pd/C can be influenced by factors such as the palladium loading, the nature of the carbon support, and the presence of promoters or modifiers. For the reduction of 2,6-dimethoxynitrobenzene, a 2% Pd/C catalyst was found to be effective under mild conditions. guidechem.com In the synthesis of 4-chloro-2,5-dimethoxyaniline, modified platinum-on-carbon catalysts, such as sulfited or sulfidated Pt/C, have been used to enhance selectivity and prevent over-reduction. google.com
| Catalyst | Application | Key Features | Reference |
| Pd/C | Reduction of nitroarenes | Versatile, efficient, recyclable | commonorganicchemistry.commdpi.com |
| Modified Pt/C | Reduction of 4-chloro-2,5-dimethoxynitrobenzene | Enhanced selectivity, minimizes over-reduction | google.com |
| Supported Nickel | Reduction of 4-chloro-2,5-dimethoxynitrobenzene | Alternative to noble metal catalysts |
Homogeneous Catalysis
While heterogeneous catalysts are common, homogeneous catalysts can offer advantages in terms of selectivity and activity under mild conditions. However, their separation from the product can be more challenging. For the synthesis of substituted anilines, homogeneous catalysts are less frequently reported in the context of large-scale production compared to their heterogeneous counterparts. There is limited specific information available in the provided search results regarding the use of homogeneous catalysts for the synthesis of this compound.
Reaction Condition Parameter Optimization for Enhanced Yield and Selectivity
The synthesis of this compound is approached through several methodologies, with significant efforts directed towards the optimization of reaction parameters to improve the efficiency and outcome of the chemical transformation.
A prevalent method for the synthesis of related chloro-anilines involves the direct chlorination of the corresponding aniline. For instance, in the synthesis of 4-chloro-2,6-dialkylanilines, it has been observed that the selectivity and yield are influenced by the solubility of the anilinium salt in the chosen solvent. A compromise between high selectivity and a favorable space/time yield is often necessary. The addition of a polar organic solvent can act as a solubilizing agent to achieve an optimal balance. google.com
One common synthetic route to substituted anilines is through the reduction of the corresponding nitro compound. For example, the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene to 4-chloro-2,5-dimethoxyaniline is carried out at elevated temperatures (80° to 110° C) and pressures (5 to 50 atmospheres gauge) in an aromatic solvent. google.com The use of a modified platinum-on-carbon catalyst is crucial in this process. google.com Further optimization of this reduction involves the addition of a compound that maintains a pH of 8 to 10 in the aqueous phase and the presence of a catalytic amount of an amine. google.com
Another approach involves a multi-step sequence starting with the nitration of 1,3-dimethoxybenzene, followed by reduction and subsequent chlorination. The nitration step is typically performed at low temperatures (-10 to 0°C) using a mixture of nitric and sulfuric acids. The subsequent reduction of the nitro group to an amine is achieved through catalytic hydrogenation, for example, using a Palladium-on-carbon (Pd/C) catalyst in ethanol. The final chlorination step can be accomplished using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS) in a solvent such as dimethylformamide (DMF). Refluxing at 80°C for 6 hours can yield the desired product with high purity after column chromatography.
The optimization of these parameters is critical for maximizing yield and selectivity. For instance, in the synthesis of a related compound, increasing the reaction temperature from an ambient temperature to 80°C in a flow reactor significantly increased the yield to over 99% within a short residence time of 30 seconds. acs.org This highlights the kinetic control of the reaction and the potential for drastic improvements in space-time yield by adjusting the temperature. acs.org
Below is a data table summarizing the optimization of various reaction parameters for the synthesis of chloro-anilines.
Interactive Data Table: Optimization of Reaction Parameters for Chloro-Aniline Synthesis
| Parameter | Condition 1 | Condition 2 | Effect on Yield/Selectivity | Reference |
| Temperature | Ambient | 80 °C | Increased yield from <94% to >99% | acs.org |
| Catalyst | Platinum-on-carbon | Modified Pt/C with amine co-catalyst | Improved yield and purity | google.com |
| Solvent | Carbon Tetrachloride/Ethanol | Toluene | Varied yields (70% vs. not specified) | google.com |
| Chlorinating Agent | Chlorine gas | Sulfuryl chloride | Improved yield from 69% to 70% | google.com |
| pH | Not controlled | pH 8-10 | Enhanced reaction kinetics and product brightness |
Implementation of Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of this compound is an area of active research, aiming to reduce the environmental impact of the production process.
One key aspect of green chemistry is the use of more environmentally benign solvents and reagents. Recent advancements have explored solvent-free reactions and the use of recyclable solvents. For instance, ionic liquids like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) have been investigated as recyclable solvents for nucleophilic substitution reactions, thereby minimizing the generation of volatile organic compound (VOC) waste.
Microwave-assisted synthesis is another green technique that has been applied to steps within the synthetic sequence. For example, the nitration step, which traditionally requires long reaction times, can be significantly accelerated using microwave irradiation, reducing the reaction time from 12 hours to just 30 minutes and improving energy efficiency.
The choice of catalyst also plays a significant role in the greening of a synthesis. The use of supported nickel catalysts in ethanol for the reduction of nitro compounds offers a more environmentally friendly alternative to traditional methods that may use more hazardous reagents. A recent patent describes a preparation method for 4-chloro-2,5-dimethoxyaniline that utilizes a supported nickel catalyst on a TiO₂-Al₂O₃ composite carrier with hydrazine hydrate in ethanol. google.com This method avoids the use of hydrogen gas and dehalogenation inhibitors, presenting a safer and more environmentally friendly process with a reported product yield of over 95%. google.com
The following table details the implementation of green chemistry principles in aniline synthesis.
Interactive Data Table: Green Chemistry Approaches in Aniline Synthesis
| Green Chemistry Principle | Traditional Method | Greener Alternative | Advantage | Reference |
| Solvent Choice | Dichloromethane | Ionic Liquids (e.g., [BMIM]Cl) | Recyclable, reduces VOCs | |
| Energy Source | Conventional Heating (12 hours) | Microwave Irradiation (30 minutes) | Reduced reaction time, energy efficient | |
| Catalyst | Stoichiometric Reagents | Supported Nickel Catalyst in Ethanol | Avoids hazardous reagents, improved safety | google.com |
| Process Technology | Batch Processing | Continuous Flow Reactor | Better temperature control, improved safety, higher space-time yield | acs.org |
Mechanistic Organic Chemistry of 4 Chloro 2,6 Dimethoxyaniline
Electronic Effects of Chloro and Methoxy (B1213986) Substituents on the Reactivity of the Aniline (B41778) Moiety
The reactivity of the aniline moiety in 4-chloro-2,6-dimethoxyaniline is governed by the interplay of the electronic effects of the chloro and methoxy substituents. The two methoxy groups at the ortho positions are strong electron-donating groups through resonance, increasing the electron density of the aromatic ring. rsc.org This enhanced electron density, in turn, activates the ring towards electrophilic attack. Conversely, the methoxy groups deactivate the ring toward nucleophilic attack.
The chlorine atom at the para position is an electron-withdrawing group through induction, which decreases the electron density of the ring. However, it can also donate electron density through resonance. In the case of electrophilic aromatic substitution, the electron-donating effects of the methoxy groups are generally stronger, making the ring more reactive than unsubstituted aniline. The presence of two methoxy groups can lead to a decrease in the oxidation potential compared to monosubstituted anilines. rsc.org
The amino group itself is an activating, ortho-, para-directing group. The combination of these substituents makes the molecule susceptible to electrophilic substitution at specific positions, while also influencing the nucleophilicity of the amino group.
Investigations into Electrophilic Aromatic Substitution Reactions of this compound
The electron-rich nature of the aromatic ring in this compound, due to the two methoxy groups, facilitates electrophilic aromatic substitution (EAS) reactions. The general mechanism for EAS involves the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com This is typically the slow, rate-determining step. masterorganicchemistry.com In the second, faster step, a proton is removed from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. leah4sci.com The directing effects of the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. The strongly activating methoxy groups and the amino group direct incoming electrophiles to the ortho and para positions relative to themselves. Given the substitution pattern of this compound, the positions ortho to the methoxy groups are already occupied. The position para to the amino group is occupied by the chloro substituent. Therefore, electrophilic substitution is likely to occur at the remaining vacant positions on the ring. For instance, in related dimethoxyanilines, electrophilic substitution is often directed to the position para to the amino group.
A study on a related compound, 2-chloro-4,6-dimethoxyaniline (B26236), showed that the methoxy groups' electron-donating effects enhance ring activation at positions ortho and para to themselves, favoring chlorine substitution at the 2-position when starting from 4,6-dimethoxyaniline hydrochloride.
Studies on Nucleophilic Aromatic Substitution Reactions Involving this compound
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr reactions typically require the presence of strong electron-withdrawing groups ortho and/or para to the leaving group to activate the ring for nucleophilic attack. lumenlearning.comlibretexts.org The generally accepted mechanism proceeds through a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. lumenlearning.comlibretexts.org The aromaticity of the ring is temporarily disrupted in this step. libretexts.org In the second step, the leaving group departs, and the aromaticity of the ring is restored. lumenlearning.com
In the case of this compound, the chlorine atom can act as a leaving group. However, the presence of the electron-donating methoxy and amino groups deactivates the ring towards nucleophilic attack. Therefore, forcing conditions or a highly reactive nucleophile might be necessary for a reaction to occur.
Research on similar compounds provides some insights. For instance, in 2,6-dichloropyridine, a nucleophilic N-substituted aniline was found to preferentially attack the 2-chloro position, which is ortho to an electron-withdrawing group. nih.gov In another study, the pH was found to affect the reactivity of 2-chloro-4,6-dimethoxyaniline in nucleophilic substitution reactions. At a pH below 5, protonation of the amino group reduces nucleophilicity, while at a pH of 6-7, the free amine can participate in SNAr reactions.
Oxidative and Reductive Transformation Pathways of the Aniline and Methoxy Groups
Oxidative Transformations:
The aniline and methoxy groups of this compound are susceptible to oxidation. The aniline moiety can be oxidized to various products, including nitroso, nitro, and polymeric species. The oxidation of substituted anilines can be influenced by the nature and position of the substituents. rsc.org The presence of electron-donating groups like methoxy groups can lower the oxidation potential. rsc.org The oxidation of similar compounds, such as 2,6-dimethyl-aniline, has been shown to proceed via hydroxyl radical attack, leading to the formation of intermediates like hydroquinone. researchgate.net In some cases, oxidative coupling reactions can occur. For example, the oxidative amination of phenols with anilines can be catalyzed by metal complexes. acs.org
Reductive Transformations:
The chloro and potential nitro (if introduced) groups on the aromatic ring can undergo reduction. Catalytic hydrogenation is a common method for the reduction of nitro groups to amino groups. Reductive dehalogenation, the removal of the chlorine atom, can also occur under certain reductive conditions. For instance, the degradation of 2-chloro-5-nitrophenol (B15424) was initiated by the reduction of the nitro group and reductive dechlorination. asm.org
The methoxy groups can also be cleaved under certain reductive conditions. Studies on methoxy-substituted N,N-dimethylanilines have shown that reductive cleavage of the methoxy group can occur, with the reactivity being dependent on the position of the substituents. researchgate.net
Examination of Rearrangement Reactions and Their Mechanisms
Aniline derivatives can undergo various rearrangement reactions. One notable example is the Bamberger rearrangement, which involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols. While not directly applicable to this compound itself, if the aniline nitrogen were to be oxidized to a hydroxylamine, this type of rearrangement could be envisioned. In the degradation of 2-chloro-5-nitrophenol, the initially formed 2-chloro-5-hydroxylaminophenol undergoes an enzymatic Bamberger-like rearrangement to yield 2-amino-5-chlorohydroquinone. asm.org
Advanced Spectroscopic Characterization Techniques for 4 Chloro 2,6 Dimethoxyaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Proton NMR (¹H NMR) Spectral Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For 4-Chloro-2,6-dimethoxyaniline, the ¹H NMR spectrum exhibits distinct signals that correspond to the different proton environments within the molecule. The aromatic protons and the protons of the methoxy (B1213986) groups resonate at characteristic chemical shifts (δ), typically measured in parts per million (ppm).
The symmetrical nature of this compound results in a simplified aromatic region of the spectrum. The two aromatic protons are chemically equivalent and thus produce a single signal. Similarly, the six protons of the two methoxy groups are also equivalent, giving rise to another distinct singlet. The integration of these signals provides a ratio of the number of protons in each unique environment, further confirming the structure.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~6.1-6.5 | Singlet | 2H |
| Methoxy-H | ~3.8 | Singlet | 6H |
| Amine-H | Variable | Broad Singlet | 2H |
Note: The chemical shift of the amine (NH₂) protons can vary depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The spectrum will show signals for the two equivalent aromatic carbons bearing hydrogen, the two equivalent aromatic carbons bearing methoxy groups, the aromatic carbon bearing the chlorine atom, and the aromatic carbon bearing the amino group. Additionally, a signal corresponding to the two equivalent methoxy carbons will be observed. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, although for this specific molecule, the primary information is the number and electronic environment of the quaternary and methine carbons in the aromatic ring.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| C-NH₂ | 135-145 |
| C-Cl | 115-125 |
| C-OCH₃ | 150-160 |
| Aromatic CH | 90-100 |
| OCH₃ | 55-65 |
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments provide a deeper level of structural information by showing correlations between different nuclei. github.iodur.ac.uk
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. github.io For a derivative of this compound with a more complex substitution pattern, COSY would be invaluable in establishing the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbons to which they are directly attached. github.ioyoutube.com This is a powerful tool for definitively assigning the carbon signals based on the known proton assignments. youtube.com For this compound, it would show a correlation between the aromatic proton signal and the corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. youtube.comipb.pt This experiment is crucial for piecing together the molecular framework, especially in identifying quaternary carbons (carbons with no attached protons) and connecting different spin systems. youtube.comipb.pt For instance, the protons of the methoxy groups would show a correlation to the aromatic carbons to which the methoxy groups are attached.
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy Applications
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). upi.edu
For this compound, the FT-IR spectrum will display characteristic absorption bands for the N-H stretches of the primary amine, the C-H stretches of the aromatic ring and methoxy groups, the C-O stretches of the ether linkages, and the C-Cl stretch. The positions and intensities of these bands are diagnostic for the presence of these functional groups. For instance, the N-H stretching vibrations of the amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric C-O-C stretching of the methoxy groups are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | 3350 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch (Methoxy) | 2850 - 2960 | Medium |
| C=C Aromatic Ring Stretch | 1500 - 1600 | Medium-Strong |
| N-H Scissoring | 1590 - 1650 | Medium |
| C-O-C Asymmetric Stretch | ~1250 | Strong |
| C-O-C Symmetric Stretch | ~1050 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy Applications
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FT-IR is based on the change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the electron cloud. Therefore, vibrations that are weak in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice versa.
For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Cl stretch, which often give rise to strong Raman signals. The combination of both FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural assignment. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
No specific data found for this compound.
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into smaller, charged fragments. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are plotted against their relative abundance.
For an isomer like 4-chloro-2,5-dimethoxyaniline (B1194742), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (187.62 g/mol ). nist.gov Fragmentation would likely involve the loss of methyl groups (-CH3) from the methoxy substituents and potentially the loss of a chlorine atom or a carbon monoxide (CO) molecule, leading to characteristic fragment ions that help confirm the structure. Analysis of isotopic patterns, particularly for chlorine (with its 35Cl and 37Cl isotopes), would further aid in identification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No specific data found for this compound.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light excites electrons from lower energy molecular orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π*). The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores within the molecule.
For aromatic compounds like substituted anilines, the UV-Vis spectrum typically shows bands arising from π → π* transitions of the benzene (B151609) ring. The positions and intensities of these bands are influenced by the nature and position of the substituents. The amino (-NH2), chloro (-Cl), and dimethoxy (-OCH3) groups on the benzene ring in this compound would be expected to cause shifts in the absorption maxima (either bathochromic/red shifts to longer wavelengths or hypsochromic/blue shifts to shorter wavelengths) compared to unsubstituted benzene. massbank.eu Studies on derivatives of related compounds, such as 2,6-dimethoxyaniline (B1294893) Schiff bases, have utilized UV-Vis spectroscopy to characterize π → π* and n → π* transitions. researchgate.netbohrium.com
Computational Chemistry and Quantum Chemical Studies of 4 Chloro 2,6 Dimethoxyaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometric Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. It is widely used to investigate the electronic structure and geometric properties of molecules. scispace.comresearchgate.net DFT methods, such as the popular B3LYP functional, are employed to calculate the ground-state properties of molecules like 4-Chloro-2,6-dimethoxyaniline by approximating the electron density. researchgate.net
Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates that correspond to the lowest energy on the potential energy surface. For a flexible molecule like this compound, which has rotatable methoxy (B1213986) and amine groups, a conformational analysis is crucial. This involves exploring different rotational isomers (conformers) to identify the global minimum energy structure.
Table 1: Illustrative Optimized Geometrical Parameters for an Aniline (B41778) Derivative (Calculated via DFT) (Note: This table is an example of how data for this compound would be presented. Actual values require a specific computational study.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-Cl | ~1.75 |
| C-N | ~1.40 | |
| C-O (methoxy) | ~1.37 | |
| Bond Angle (°) | C-C-Cl | ~120 |
| C-C-N | ~121 | |
| Dihedral Angle (°) | C-C-O-C | Variable (Conformer Dependent) |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. spectrabase.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. researchgate.net Analysis of the spatial distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, which are electron-rich. The LUMO would likely be distributed across the aromatic ring, influenced by the electron-withdrawing chloro group.
| Descriptor | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential; indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity; indicates electron-accepting ability. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential. ambeed.com
For this compound, the MEP surface would likely show a negative potential (red) around the oxygen atoms of the methoxy groups and the nitrogen atom of the amine group, highlighting these as sites for hydrogen bonding and electrophilic interaction. A positive potential (blue) would be expected around the hydrogen atoms of the amine group. researchgate.net
Natural Bond Orbital (NBO) Analysis of Inter- and Intramolecular Interactions
In this compound, NBO analysis can reveal key intramolecular interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals (π*) of the aromatic ring. This analysis helps to explain the influence of the amine and methoxy substituents on the electronic properties of the benzene (B151609) ring and can also identify potential intramolecular hydrogen bonds. researchgate.net
Theoretical Vibrational Spectroscopy and Detailed Spectral Assignments
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating these frequencies and their corresponding intensities, a theoretical spectrum can be generated. These calculations are typically performed using DFT methods. researchgate.net
A detailed assignment of each vibrational mode (e.g., stretching, bending, wagging) to a specific calculated frequency is achieved through Potential Energy Distribution (TED) analysis. researchgate.net This allows for a confident interpretation of experimental IR and Raman spectra. For this compound, characteristic frequencies would be predicted for the N-H stretching of the amine group, C-H stretching of the aromatic ring and methyl groups, C-O stretching of the methoxy groups, and C-Cl stretching. Comparing theoretical and experimental spectra helps confirm the molecular structure. researchgate.net
Table 3: Example of Theoretical Vibrational Frequency Assignments (Note: This is an illustrative table. Wavenumbers are typical ranges for the functional groups.)
| Vibrational Mode | Expected Wavenumber Range (cm-1) | Description |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Stretching of the amine N-H bonds. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of C-H bonds on the benzene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the methoxy groups. |
| C-N Stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bond. |
| C-O Stretch | 1000 - 1300 | Asymmetric and symmetric stretching of C-O-C in methoxy groups. |
| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |
Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations. researchgate.netresearchgate.net
The method calculates the magnetic shielding tensors for each nucleus in the molecule. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). acs.org The accuracy of predicted chemical shifts provides strong support for a proposed structure. Furthermore, spin-spin coupling constants (J-couplings) can also be calculated, offering additional structural information about the connectivity of atoms. nih.gov For this compound, GIAO calculations would predict the chemical shifts for the aromatic protons, the amine protons, and the methoxy protons, as well as for each unique carbon atom in the molecule.
Investigation of Non-Linear Optical (NLO) Properties
The field of non-linear optics (NLO) focuses on the interaction of intense light with materials, leading to a range of phenomena with applications in optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with donor-acceptor groups connected by a π-conjugated system, are of significant interest for their potentially large NLO responses. google.com The NLO properties of materials are fundamentally governed by the polarizability of their constituent molecules when subjected to a strong electric field, such as that from a laser. google.com This response is described by the molecular hyperpolarizability (β for second-order and γ for third-order effects). google.com
Computational quantum chemistry provides a powerful tool for predicting and understanding the NLO properties of molecules. diva-portal.org Methods like Density Functional Theory (DFT) are frequently employed to calculate the hyperpolarizability of organic compounds, offering insights into their potential as NLO materials before their synthesis and experimental characterization. scispace.comresearchgate.net These theoretical studies allow for the systematic investigation of structure-property relationships, guiding the design of new molecules with enhanced NLO characteristics. nih.gov
While direct computational studies on the NLO properties of this compound are not extensively documented in the reviewed literature, research on analogous compounds provides valuable insights. For instance, theoretical and experimental studies on Schiff-base derivatives, which can be synthesized from substituted anilines, have demonstrated significant NLO activity.
A study on a novel Schiff base, (E)-4-Chloro-2-((phenylimino)methyl)phenol (4C2PMP), revealed substantial third-order NLO properties. metall-mater-eng.com Z-scan analysis determined key parameters for this compound, which are detailed in the table below.
Table 1: Third-Order Non-Linear Optical Properties of (E)-4-Chloro-2-((phenylimino)methyl)phenol (4C2PMP)
| NLO Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Nonlinear Refractive Index | n₂ | 3.84 x 10⁻⁸ | cm²/W |
| Nonlinear Absorption Coefficient | β | 2.11 x 10⁻⁴ | cm/W |
| Third-Order Susceptibility | χ³ | 4.07 x 10⁻⁶ | esu |
Data sourced from Z-scan analysis of the 4C2PMP crystal. metall-mater-eng.com
Similarly, quantum chemical characterization of another Schiff-base, (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, which incorporates a 4-chloro-2,5-dimethoxyaniline (B1194742) moiety, involved DFT calculations to compute the total dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). scispace.com Such studies highlight how intramolecular charge transfer, often influenced by electron-donating groups like methoxy and amine functions and electron-withdrawing groups, is crucial for generating a high NLO response. scispace.comresearchgate.net For this compound, the presence of two electron-donating methoxy groups and the amino group, along with the electron-withdrawing chloro group, suggests that it could serve as a building block for materials with interesting NLO properties.
Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Compounds
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of compounds with a specific macroscopic property of interest. researchgate.netnih.gov These models are built on the principle that the structure of a molecule, encoded in numerical descriptors, dictates its properties. researchgate.net QSPR has become an invaluable tool in chemistry and materials science for predicting properties such as boiling point, density, and biological activity, thereby reducing the need for extensive experimental work. nih.govunimore.it
The development of a QSPR model involves several key stages:
Data Set Selection : A reliable set of molecules with known experimental property values is compiled. researchgate.net
Descriptor Generation : A wide range of molecular descriptors, which are numerical representations of a molecule's chemical information, are calculated. These can include constitutional, topological, geometric, and quantum-chemical descriptors. unimore.itmdpi.com
Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create a mathematical equation linking the descriptors to the property. nih.govmdpi.com
Validation : The model's predictive power and robustness are rigorously tested using internal and external validation techniques. nih.gov
While specific QSPR models for this compound were not found, models for analogous aromatic amines and substituted benzenes are prevalent in the literature. For example, QSAR (a subset of QSPR focused on biological activity) modeling of 4-chloro-2,5-dimethoxyaniline has been used to predict its environmental persistence, noting that the chloro and methoxy groups can hinder microbial breakdown.
QSPR models are frequently developed for classes of organic compounds to predict fundamental physicochemical properties. For instance, models have been successfully created for a series of organic solvents with the general formula X-CH2CH2-Y to predict properties like boiling point, density, viscosity, and refractive index. unimore.it The descriptors used in such models can provide insight into the underlying intermolecular forces that determine the macroscopic properties. unimore.it
Table 2: Common Descriptor Classes in QSPR Modeling
| Descriptor Class | Description and Examples |
|---|---|
| Constitutional | Based on the molecular formula (e.g., molecular weight, atom counts). |
| Topological | Derived from the 2D representation of the molecule (e.g., connectivity indices, Wiener index). |
| Geometrical | Based on the 3D structure of the molecule (e.g., molecular surface area, volume). |
| Quantum-Chemical | Calculated using quantum mechanics (e.g., HOMO/LUMO energies, dipole moment, atomic charges). mdpi.com |
Illustrative classes of molecular descriptors used to build QSPR models. unimore.itmdpi.com
For a compound like this compound, a QSPR model could be developed to predict properties like its solubility, chromatographic retention time, or adsorption behavior. researchgate.net By building a model based on a training set of structurally similar anilines, the properties of this compound and other new analogues could be predicted, accelerating materials discovery and characterization. researchgate.net
Based on a comprehensive review of available scientific literature and chemical databases, there is insufficient specific information on the chemical compound This compound to generate a thorough and scientifically accurate article according to the detailed outline provided.
The available research data predominantly pertains to related isomers and analogues, most notably:
4-Chloro-2,5-dimethoxyaniline (CAS: 6358-64-1): A well-documented intermediate used extensively in the synthesis of dyes and pigments.
4-Chloro-2,6-dimethylaniline (CAS: 24596-18-7): A different analogue noted for its use as an intermediate in the preparation of agrochemicals.
Generating content for the requested article on "this compound" by using data from these different compounds would be scientifically inaccurate. To adhere to the strict requirements of accuracy and focus solely on the specified subject, it is not possible to create the article as requested.
Should you wish to proceed with an article on one of the more widely researched related compounds, such as 4-Chloro-2,5-dimethoxyaniline , a detailed report on its applications in chemical synthesis and materials science could be compiled.
Biological Relevance and Mechanistic Studies Excluding Pharmacological/clinical Data
Investigation of Enzyme-Ligand Interactions and Molecular Inhibition Mechanisms
The primary evidence for the interaction of 4-Chloro-2,6-dimethoxyaniline with enzymatic pathways comes from its use as a synthetic intermediate in the creation of sulfonylurea compounds. These derivatives have been investigated for their ability to inhibit the activation of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases, leading to the maturation and secretion of pro-inflammatory cytokines.
While the specific enzyme-ligand interactions of this compound itself have not been detailed, its incorporation into NLRP3-inhibiting compounds suggests that the substituted aniline (B41778) moiety is a key structural component for biological activity. The precise molecular mechanism by which these sulfonylurea derivatives inhibit NLRP3 activation, and the direct binding targets, remain an area for further investigation.
Design and Synthesis of Biochemical Probes for Molecular Target Identification
Currently, there is a notable absence of published research detailing the specific design and synthesis of biochemical probes derived from this compound for the purpose of molecular target identification. Biochemical probes are essential tools in chemical biology for identifying the cellular binding partners of small molecules and elucidating their mechanisms of action.
However, related research on the isomeric compound, 4-chloro-2,5-dimethoxyaniline (B1194742), has demonstrated its utility in the development of affinity probes. This suggests that the 4-chloro-dimethoxyaniline scaffold possesses the chemical tractability to be modified with reporter tags, such as biotin (B1667282) or fluorescent dyes, or with reactive groups for covalent labeling of target proteins. The synthesis of such probes from this compound would be a logical next step to deorphanize its biological targets and understand its cellular functions.
Structure-Activity Relationship (SAR) Studies for Derivatives of this compound
Comprehensive Structure-Activity Relationship (SAR) studies focused specifically on derivatives of this compound are not yet available in the peer-reviewed literature. SAR studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound by systematically modifying its chemical structure.
The patent literature describing sulfonylurea derivatives of this compound as NLRP3 inhibitors provides a foundational dataset for potential future SAR exploration. A systematic investigation into the effects of altering the substituents on the aniline ring, modifying the linker, and varying the sulfonylurea headgroup would be necessary to establish a clear SAR. Such studies would be invaluable in guiding the design of more potent and selective modulators of the NLRP3 inflammasome based on the this compound scaffold.
Exploration of Cellular Pathway Modulation at a Fundamental Molecular Level
The most significant insight into the cellular pathway modulation by a derivative of this compound is its involvement in the inhibition of the NLRP3 inflammasome pathway. The activation of the NLRP3 inflammasome is a key event in the inflammatory response and is implicated in a variety of inflammatory diseases.
The inhibition of this pathway by sulfonylureas synthesized from 4-Chloro-2,
Future Perspectives and Emerging Research Directions
Integration of 4-Chloro-2,6-dimethoxyaniline Synthesis with Flow Chemistry and Automated Platforms
The synthesis of substituted anilines, including this compound, is increasingly moving from traditional batch processes to more efficient and controlled continuous-flow systems. Flow chemistry offers inherent advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless integration into multi-step syntheses. uc.pt The modular nature of flow chemistry setups allows for the coupling of different reactors and in-line purification, making it a highly versatile and time-efficient process. uc.pt
Automated platforms, such as SRI Biosciences' SynFini™, are further accelerating chemical innovation by combining artificial intelligence (AI) for route design with robotic execution of multi-step syntheses in a continuous flow manner. youtube.com These platforms can rapidly screen and optimize reaction conditions, reducing the development cycle from weeks or months to mere days. youtube.com For the synthesis of this compound, this means the potential for on-demand production, rapid exploration of synthetic derivatives, and improved reproducibility across different laboratories. youtube.com
| Platform/Technology | Key Features | Potential Impact on this compound Synthesis |
| Continuous Flow Chemistry | Enhanced heat/mass transfer, improved safety, modular design, potential for scale-up. uc.pt | More efficient, safer, and scalable production; enables reactions difficult to control in batch. |
| Automated Synthesis Platforms (e.g., SynFini™) | AI-driven route design, high-throughput screening, robotic execution, real-time analytics. youtube.com | Accelerated discovery of optimal synthesis routes, rapid library generation of analogs, on-demand production. |
| Enzymatic Platforms | Biocatalytic synthesis using engineered enzymes. researchgate.net | Greener synthesis pathways, high selectivity under mild conditions. |
Advanced Catalyst Design for Sustainable Production of this compound and Its Analogs
Sustainability is a major driver in modern chemical production. The development of advanced catalysts is central to creating greener and more economical synthetic routes for this compound. A primary method for synthesizing anilines is the hydrogenation of the corresponding nitroarenes. researchgate.net Research into heterogeneous catalysts, such as supported gold nanoparticles (e.g., Au/TiO2 and Au/Fe2O3), has demonstrated high chemoselectivity for the reduction of nitro groups while leaving other functional groups intact. nih.gov This is particularly relevant for producing highly substituted anilines.
Furthermore, palladium-catalyzed systems are being explored for novel aniline (B41778) syntheses from non-traditional starting materials like cyclohexanones. bohrium.com The development of transition-metal-free catalytic systems, for instance using DIPEA (N,N-Diisopropylethylamine) in green solvents like water, also represents a significant step towards environmentally friendly production methods for aniline derivatives. acs.org These approaches reduce reliance on expensive and toxic heavy metals, aligning with the principles of green chemistry.
| Catalytic System | Description | Relevance to Sustainable Aniline Production |
| Supported Gold Nanoparticles | Gold nanoparticles on metal oxide supports (e.g., TiO2, Fe2O3). nih.gov | High chemoselectivity in nitro group reduction, allowing for synthesis of complex anilines with sensitive functional groups. nih.gov |
| Pd/C–Ethylene System | Palladium on carbon used for hydrogen transfer from ethylene. bohrium.com | Enables aniline synthesis from readily available cyclohexanones under non-aerobic conditions. bohrium.com |
| Transition-Metal-Free Catalysis | Utilizes organic catalysts like DIPEA in environmentally benign solvents. acs.org | Avoids heavy metal contamination, reduces cost, and improves the environmental profile of the synthesis. acs.org |
Chemoinformatics and Machine Learning Applications in Property Prediction and Synthesis Design for Substituted Anilines
Chemoinformatics and machine learning (ML) are rapidly becoming indispensable tools in chemical research. chimia.ch By analyzing vast datasets of chemical information, ML algorithms can predict the physicochemical properties of novel compounds, design optimal synthetic routes, and even automate the process of discovery. chimia.chnih.gov
| Application Area | Technique/Tool | Impact on Substituted Aniline Research |
| Property Prediction | Machine Learning Models | Predicts physicochemical properties (e.g., lipophilicity, toxicity) before synthesis, guiding compound selection. nih.gov |
| Synthesis Planning | AI-driven Retrosynthesis | Identifies and prioritizes optimal synthetic routes based on cost, efficiency, and likelihood of success. chimia.ch |
| Process Design | Reinforcement Learning | Generates and optimizes entire chemical process flowsheets for economic and sustainable production. youtube.com |
| Materials Discovery | Bayesian Optimization | Guides the synthesis of complex nanomaterials by predicting compositions with desired properties. nih.gov |
Expanding the Scope of Derivatization for New Functional Materials and Probes
While this compound is a valuable intermediate, its true potential may lie in the novel properties of its derivatives. Future research will focus on expanding its derivatization to create new functional materials and molecular probes. Substituted anilines are core structures in many pharmaceuticals, agrochemicals, and dyes. researchgate.net
Derivatives of this compound could be explored as building blocks for:
Bioactive Molecules: The aniline moiety is a key pharmacophore. By incorporating it into larger molecular scaffolds, new potent kinase inhibitors or other therapeutic agents could be developed. For example, 2-substituted aniline pyrimidine (B1678525) derivatives have shown promise as dual Mer/c-Met kinase inhibitors for cancer treatment. mdpi.com
Conducting Polymers: Aniline and its derivatives are precursors to polyanilines (PANI), a class of conducting polymers with applications in electronics and energy storage. mdpi.com Research into greener precursors for PANI-like materials is an active area, and derivatives of this compound could offer tailored electronic properties and improved processability. mdpi.com
Molecular Probes and Sensors: The specific substitution pattern of this compound can be functionalized to create probes that respond to specific chemical environments or biological analytes. This could involve attaching fluorophores or other reporter groups to the aniline core.
The systematic exploration of these derivatives, guided by the computational tools mentioned previously, will be a key direction for unlocking the full potential of this compound in advanced applications.
Q & A
Basic Research Questions
Q. What synthetic methods are commonly used for preparing 4-Chloro-2,6-dimethoxyaniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, reacting 2,6-dibromo-4-chloroaniline with sodium methoxide (NaOMe) in methanol under a nitrogen atmosphere at 70°C for 12 hours yields this compound with a 38% yield after purification by silica gel chromatography . Key optimization parameters include catalyst choice (e.g., Cul for bromine substitution), temperature control, and inert gas purging to prevent oxidation. Residual reactants (e.g., chlorine dioxide) should be quenched with ascorbic acid to stabilize the product .
Q. Which analytical techniques are suitable for characterizing this compound and its intermediates?
- Methodological Answer : High-performance liquid chromatography with UV detection (HPLC-UV) is effective for quantifying trace impurities, such as unreacted hypochlorite or derivatives . Gas chromatography (GC) paired with mass spectrometry (GC-MS) can resolve volatile intermediates, while nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR at 300 MHz in CDCl) confirms structural integrity, with characteristic signals at δ 6.52 ppm (aromatic protons) and δ 3.83 ppm (methoxy groups) .
Advanced Research Questions
Q. How can this compound be functionalized for applications in material science or medicinal chemistry?
- Methodological Answer : The amino group enables derivatization via carbamate formation. For instance, reacting the compound with phenyl chloroformate in tetrahydrofuran (THF) at 0°C under nitrogen yields phenyl (4-chloro-2,6-dimethoxyphenyl)carbamate (61% yield), confirmed by H NMR (δ 7.35–7.19 ppm for phenyl protons) . Advanced applications include synthesizing diazene derivatives for light-actuated materials, as demonstrated with analogous brominated anilines .
Q. What strategies resolve crystallographic ambiguities when determining the structure of this compound derivatives?
- Methodological Answer : The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. High-resolution X-ray diffraction data can be refined against twinned or low-symmetry crystals by adjusting parameters like twin laws and anisotropic displacement models. For macromolecular complexes, SHELXPRO interfaces with other programs to handle high-throughput phasing .
Q. How should researchers address contradictions in reaction outcomes, such as unexpected byproducts or low yields?
- Methodological Answer : Systematic analysis of reaction variables (e.g., solvent polarity, catalyst loading) is critical. For example, substituting toluene with polar aprotic solvents (e.g., DMF) may suppress side reactions in palladium-catalyzed couplings . Contradictory HPLC-UV data (e.g., fluctuating analyte concentrations) may arise from incomplete quenching; repeating experiments with excess ascorbic acid ensures reproducibility .
Methodological Notes
- Synthesis : Prioritize inert conditions (argon/nitrogen atmosphere) to prevent oxidation of the amine group .
- Analysis : Cross-validate NMR and LCMS data with computational tools (e.g., DFT calculations) to confirm electronic environments .
- Safety : Handle chlorinated intermediates in fume hoods due to potential toxicity, and follow waste disposal protocols for halogenated organics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
